Dithiobis(methanesulfonic acid)
Description
Dithiobis(methanesulfonic acid) is a disulfide compound formed by the reaction of thiophosgene (a toxic metabolite of pesticides like captan and folpet) with sulfite ions. Its structure consists of two methanesulfonic acid groups linked by a disulfide bond (S–S). Its primary role is to neutralize thiophosgene, a reactive intermediate implicated in oxidative stress and cellular damage.
Properties
IUPAC Name |
(sulfomethyldisulfanyl)methanesulfonic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6O6S4/c3-11(4,5)1-9-10-2-12(6,7)8/h1-2H2,(H,3,4,5)(H,6,7,8) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPQXUUPDVBQQLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(SSCS(=O)(=O)O)S(=O)(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6O6S4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10200392 | |
| Record name | Dithiobis(methanesulfonic acid) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10200392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52372-85-7 | |
| Record name | Dithiobis(methanesulfonic acid) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052372857 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dithiobis(methanesulfonic acid) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10200392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DITHIOBIS(METHANESULFONIC ACID) | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/79LXO2KBDW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Dithiobis(methanesulfonic acid) can be synthesized through the oxidation of methanesulfonic acid using appropriate oxidizing agents. One common method involves the use of hydrogen peroxide or iodine as the oxidizing agent. The reaction typically takes place under controlled conditions to ensure the formation of the disulfide bond without over-oxidation.
Industrial Production Methods
Industrial production of dithiobis(methanesulfonic acid) may involve the use of large-scale oxidation processes. The choice of oxidizing agent and reaction conditions can vary depending on the desired purity and yield of the final product. The process generally includes steps for purification and isolation of the compound to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Dithiobis(methanesulfonic acid) undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be further oxidized to form sulfonic acid derivatives.
Reduction: The disulfide bond can be reduced to yield methanesulfonic acid.
Substitution: The sulfonic acid groups can participate in substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, iodine.
Reduction: Reducing agents such as dithiothreitol or sodium borohydride.
Substitution: Nucleophiles like amines or alcohols under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Methanesulfonic acid.
Substitution: Various substituted sulfonic acid derivatives.
Scientific Research Applications
Dithiobis(methanesulfonic acid) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in the study of disulfide bond formation and reduction in proteins.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of dithiobis(methanesulfonic acid) involves the formation and cleavage of disulfide bonds. In biological systems, it can interact with thiol groups in proteins, leading to the formation of disulfide bonds that can affect protein structure and function. The compound’s reactivity with thiols makes it a valuable tool in studying redox processes and protein folding.
Comparison with Similar Compounds
5,5′-Dithiobis(2-nitrobenzoic acid) (DTNB)
Structure : Contains two nitrobenzoic acid groups connected by a disulfide bond.
Key Features :
- Widely used as Ellman’s reagent to quantify free thiol (-SH) groups in proteins and enzymes .
- Water-soluble (396.35 g/mol) and reacts stoichiometrically with thiols to produce yellow 5-thio-2-nitrobenzoic acid (TNB), measurable at 412 nm .
Applications : - Standard assay for glutathione reductase activity and oxidative stress studies . Comparison: Unlike dithiobis(methanesulfonic acid), DTNB is synthetically produced and serves as a diagnostic tool rather than a detoxification metabolite.
2,2′-Dithiobis(6-fluorobenzoic acid)
Structure : Fluorine substituents on the benzoic acid groups enhance electrophilicity.
Key Features :
- Molecular weight: ~354.3 g/mol (C₁₄H₈F₂O₄S₂) .
- Increased reactivity due to fluorine’s electron-withdrawing effects.
Applications : - Intermediate in synthesizing fluorinated pharmaceuticals or agrochemicals .
Comparison : The fluorine atoms differentiate its reactivity and solubility from dithiobis(methanesulfonic acid), which lacks aromaticity and halogen substituents.
L-Homocystine
Structure: Disulfide of homocysteine (4,4′-dithiobis[2-aminobutyric acid]). Key Features:
Bis(2-sulfo-4-aminophenyl) sulfide
Structure : Thioether (C–S–C) linkage instead of disulfide, with sulfonic acid and amine groups.
Key Features :
- Used as a dye intermediate due to its aromatic sulfonic acid groups .
Comparison : The thioether bond provides greater chemical stability compared to the disulfide bond in dithiobis(methanesulfonic acid), which is more redox-sensitive.
Data Table: Comparative Analysis of Disulfide and Sulfonic Acid Derivatives
*Inferred formula based on structural analysis.
Research Findings and Functional Insights
- Detoxification Role : Dithiobis(methanesulfonic acid) accounts for 54% of urinary metabolites in rats exposed to captan, highlighting its significance in neutralizing thiophosgene .
- Reactivity Differences : DTNB’s nitro groups facilitate spectrophotometric detection, whereas dithiobis(methanesulfonic acid) lacks chromophores, limiting its analytical utility .
- Structural Impact : Fluorinated analogs like 2,2′-dithiobis(6-fluorobenzoic acid) exhibit altered solubility and reactivity, making them suitable for targeted synthesis .
Biological Activity
Dithiobis(methanesulfonic acid) (DTMSA) is an organosulfur compound with significant biological activity, primarily recognized for its role in biochemical processes involving disulfide bonds. This article explores its biological functions, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Dithiobis(methanesulfonic acid) is characterized by its disulfide linkage between two methanesulfonic acid groups, with the chemical formula . This unique structure imparts distinct chemical reactivity, especially in redox reactions and protein folding processes.
Mechanisms of Biological Activity
Disulfide Bond Formation and Reduction : DTMSA plays a crucial role in the formation and reduction of disulfide bonds in proteins. These bonds are essential for the stability and function of many proteins, influencing their conformation and biological activity. The reduction of disulfide bonds can lead to the activation or deactivation of various enzymes and receptors, thereby affecting cellular signaling pathways.
Antioxidant Properties : DTMSA exhibits antioxidant activity, which is vital in protecting cells from oxidative stress. By scavenging free radicals and reactive oxygen species (ROS), it helps maintain cellular integrity and function.
Enzymatic Activity
Studies have demonstrated that DTMSA can enhance the activity of certain enzymes involved in sulfur metabolism. For instance, it has been shown to increase the activity of methanesulfonic acid oxygenase (MSA-O) in specific bacterial strains, facilitating the degradation of methanesulfonic acid (MSA) . This enzymatic enhancement is crucial for understanding microbial sulfur cycling in various ecosystems.
Case Studies
- Microbial Metabolism : Research on marine bacteria has shown that DTMSA contributes to the metabolism of dimethylsulfoniopropionate (DMSP), a key compound in marine sulfur cycling. Certain bacterial strains utilize DTMSA to oxidize DMSP, leading to the production of dimethyl sulfide (DMS), which plays a significant role in climate regulation through cloud formation .
- Pharmaceutical Applications : Investigations into DTMSA's potential as a therapeutic agent have revealed its ability to modulate redox states in cells, suggesting applications in drug development for conditions associated with oxidative stress . Its use as a reagent in organic synthesis further underscores its versatility in medicinal chemistry.
Comparative Analysis with Related Compounds
| Compound | Structure | Biological Role |
|---|---|---|
| Dithiobis(methanesulfonic acid) | Disulfide bond formation, antioxidant | |
| Methanesulfonic acid | Solvent, catalyst | |
| Trifluoromethanesulfonic acid | Superacid, strong electrophile |
DTMSA is unique among these compounds due to its disulfide bond, which enhances its reactivity and biological applicability compared to other sulfonic acids.
Safety and Toxicological Profile
Despite its beneficial biological activities, DTMSA is considered hazardous. It can cause skin irritation, eye damage, and respiratory issues upon exposure . Therefore, appropriate safety measures should be implemented when handling this compound in laboratory settings.
Future Directions
The growing interest in environmentally friendly products has led to increased research on DTMSA's applications in green chemistry and sustainable practices. Future studies may focus on optimizing its use in biotechnological processes and exploring its full potential as a therapeutic agent against oxidative stress-related diseases.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
